methyl 3-methylbut-3-enoate

Atmospheric Chemistry Ozonolysis Structure-Activity Relationship

Methyl 3-methylbut-3-enoate is an α,β-unsaturated ester featuring a methyl branch at the 3-position and a terminal alkene, giving it a distinct reactivity profile compared to linear or more substituted analogs. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, with applications ranging from cephalosporin antibiotic production to pyrethroid insecticide development.

Molecular Formula C6H10O2
Molecular Weight 114.1
CAS No. 25859-52-3
Cat. No. B6203548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-methylbut-3-enoate
CAS25859-52-3
Molecular FormulaC6H10O2
Molecular Weight114.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Methylbut-3-enoate (CAS 25859-52-3): A Differentiated Unsaturated Ester Building Block


Methyl 3-methylbut-3-enoate is an α,β-unsaturated ester featuring a methyl branch at the 3-position and a terminal alkene, giving it a distinct reactivity profile compared to linear or more substituted analogs [1]. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, with applications ranging from cephalosporin antibiotic production to pyrethroid insecticide development [2][3]. Its commercial availability at 95% purity, stabilized with MEHQ, underscores its procurement relevance for research and industrial workflows .

Reactivity
α,β-unsaturated ester with 3-methyl branch and terminal alkene enables differentiated reaction pathways.
Procurement
Standard supply includes MEHQ inhibitor to stabilize reactive monomer for storage and handling.
Applications
Used as building block in cephalosporin antibiotic synthesis and pyrethroid insecticide discovery.

Why Methyl 3-Methylbut-3-enoate Cannot Be Simply Replaced by Other Unsaturated Methyl Esters


The unique substitution pattern of methyl 3-methylbut-3-enoate—a methyl group on the α,β-unsaturated system and a terminal alkene—dictates its chemical behavior in ways that generic analogs cannot replicate. For instance, its ozonolysis rate coefficient differs by a factor of 50 compared to methyl tiglate, demonstrating that subtle structural changes drastically alter atmospheric or process reactivity [1]. Similarly, the presence of the allylic methyl group enables a highly chemoselective electrochemical chlorination pathway critical for cephalosporin synthesis, a reaction fundamentally inaccessible to esters like methyl crotonate or methyl methacrylate [2]. Substituting with a homolog such as ethyl 3-methylbut-3-enoate would alter steric and electronic properties, potentially derailing a synthetic sequence that has been optimized for the methyl ester. These reactivity cliffs mean that direct replacement without revalidation of an entire process is scientifically unsound.

Positional isomer substitution (e.g., methyl tiglate) may drastically alter oxidative reactivity, shifting process stability expectations.
Allylic chlorination chemoselectivity is structure-encoded; analogs like methyl crotonate may not reproduce the cephalosporin-critical selectivity.
Ethyl homolog introduces steric and electronic changes that may require revalidation of optimized synthetic sequences.

Quantitative Differentiation of Methyl 3-Methylbut-3-enoate Against Its Closest Analogs


Ozone Reactivity: 50-Fold Lower Rate Coefficient vs. Methyl Tiglate

The gas-phase reaction rate with ozone is a direct probe of the electronic character of the double bond. Methyl 3-methylbut-3-enoate reacts 50 times slower than its positional isomer, methyl tiglate (methyl (E)-2-methylbut-2-enoate), under identical conditions [1]. This places the compound among the least ozone-reactive α,β-unsaturated esters measured, in stark contrast to the highly reactive tiglate.

Ozone Reactivity
Head-to-head
k_O3: 1.3 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹
~50-fold slower vs methyl tiglate (65 × 10⁻¹⁸)
Supports oxidative stability interpretation
Relative rate method, 298 K, dry air
Atmospheric Chemistry Ozonolysis Structure-Activity Relationship

Chemoselective Allylic Chlorination: Enables Cephalosporin Intermediate Synthesis Without Isomerization

The 3-methyl-3-butenoate moiety undergoes chemoselective electrochemical chlorination exclusively at the allylic methyl group, a transformation that is fundamental to the production of 3-chloromethyl-Δ³-cephem antibiotics [1][2]. This reaction proceeds without isomerization of the double bond to the conjugated 2-butenoate isomer, a side reaction that plagues conventional radical chlorination attempts on similar substrates, such as those described in Belgian Patent 862,793 [2].

Chemoselective Chlorination
Class-level
Clean allylic chlorination without double-bond isomerization; conventional radical routes yield mixtures.
Enables cephalosporin intermediate selectivity
Electrochemical, CH₂Cl₂/H₂O/NaCl, Pt/C electrodes
Electrosynthesis Cephalosporin Antibiotics Chemoselectivity

Commercial Purity and Stabilization: 95% with MEHQ Inhibitor as Standard Specification

A major commercial supplier provides methyl 3-methylbut-3-enoate at a standard purity of 95%, stabilized with monomethyl ether hydroquinone (MEHQ) . This specification directly addresses the inherent tendency of electron-rich unsaturated esters to undergo radical-initiated polymerization, a risk that is especially pronounced for compounds with terminal alkenes. In contrast, the saturated analog methyl isovalerate (methyl 3-methylbutyrate) does not require such stabilization, but lacks the reactive double bond needed for further derivatization.

Product Specification
Data to verify
Purity: 95% (stabilized with MEHQ). Prevents oligomerization during storage.
May reduce procurement risk through stabilized supply
Supplier specification; storage 2–8 °C
Chemical Procurement Specifications Stabilization

Insecticidal Activity Profile: Unsaturation in the Acid Moiety Modulates Bioactivity Relative to Saturated Analogs

In a systematic study of 46 fenvalerate analogs, esters derived from 3-methylbut-3-enoic acid showed a distinct insecticidal activity spectrum compared to those from the saturated 3-methylbutyric acid, when paired with the same pyrethroidal alcohol [1]. The unsaturation introduced by the 3-butenoate group was found to influence the optimal distance and orientation of substituents required for activity against Musca domestica and Phaedon cochleariae.

Insecticidal SAR
Cross-study
Esters from 3-methylbut-3-enoic acid exhibit distinct bioactivity profiles vs saturated acid esters, modulating potency and specificity.
Supports pyrethroid SAR exploration
Activity alcohol-partner dependent; LD₅₀ not directly comparable
Agrochemical Pyrethroid Structure-Activity Relationship

High-Impact Application Scenarios for Methyl 3-Methylbut-3-enoate Based on Verified Differentiation


Cephalosporin Antibiotic Intermediate: Selective Allylic Chlorination

The chemoselective electrochemical chlorination of the 3-methyl-3-butenoate group is the pivotal step in converting penicillin-derived thiazoline-azetidinones into 3-chloromethyl-Δ³-cephem precursors [1]. This route relies on the unique reactivity of the allylic methyl group, which is cleanly chlorinated without isomerizing the double bond. No other simple unsaturated ester offers this combination of reactivity and selectivity, making methyl 3-methylbut-3-enoate an irreplaceable building block for this class of β-lactam antibiotics.

Pyrethroid Insecticide Discovery: Exploring Unsaturated Acid Pharmacophores

Research into fenvalerate analogs has established that replacing the 4-chlorophenyl group with acyclic unsaturated acids, including 3-methylbut-3-enoic acid, yields esters with distinct insecticidal profiles [1]. Methyl 3-methylbut-3-enoate serves as a convenient, storable precursor to the free acid for esterification with pyrethroidal alcohols. This allows structure-activity relationship (SAR) studies that probe the effect of unsaturation on potency and species specificity, a key parameter for developing next-generation insecticides.

Atmospheric Chemistry Model Compounds: Understanding Substituent Effects on Ozonolysis

The 50-fold difference in ozone reactivity between methyl 3-methylbut-3-enoate and methyl tiglate makes these compounds ideal probes for quantifying the electronic effects of substituent position on α,β-unsaturated carbonyl ozonolysis [1]. Computational chemistry groups and atmospheric modelers can use the published rate coefficient (1.3 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹) as a benchmark for validating theoretical predictions of structure-reactivity relationships, directly impacting the accuracy of urban air quality and secondary organic aerosol formation models.

Stabilized Reactive Monomer for Specialty Polymer Synthesis

The combination of a terminal alkene and an ester functionality makes methyl 3-methylbut-3-enoate a candidate for radical or coordination polymerization. Its commercial availability at 95% purity with MEHQ stabilizer [1] addresses the practical challenge of monomer storage. The inhibitor can be removed prior to polymerization, allowing the researcher to work with a reproducible, well-characterized starting material, in contrast to unstabilized unsaturated esters that may oligomerize unpredictably during shipping.

Application
Selection Property
Validation Focus
Cephalosporin intermediate synthesis
Allylic chlorination chemoselectivity
Isomerization-free chlorination efficiency
Pyrethroid SAR studies
Unsaturated acid pharmacophore
Potency and species-specificity modulation
Ozonolysis structure-reactivity modeling
Distinct ozone reactivity profile
Rate coefficient benchmarking
Specialty polymer synthesis
Stabilized terminal alkene monomer
Monomer storage and polymerization reproducibility
Quote Request

Request a Quote for methyl 3-methylbut-3-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.